1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it a part of the broader class of pyrazine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Other methods include cycloaddition reactions and direct C-H arylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit comparable biological activities.
Piperazine derivatives: Another class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and organic materials.
Uniqueness
1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine stands out due to its unique combination of a pyrazole and pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-12-8(5-11-6)7-3-9(10)14(2)13-7/h3-5H,10H2,1-2H3 |
InChI Key |
HLSUQFQWRCQSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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